9H-pyrido[2,3-b]indole-6-carboxylic acid
Overview
Description
9H-Pyrido[2,3-b]indole-6-carboxylic acid, also known as 9H-PIC, is a heterocyclic aromatic compound with a wide range of applications in the field of scientific research. 9H-PIC is a versatile compound that can be used in a variety of laboratory experiments and has been studied extensively for its various properties and effects. In
Scientific Research Applications
Synthesis and Applications in Drug Development
9H-pyrido[2,3-b]indole-6-carboxylic acid derivatives have been synthesized for potential use as antidiabetic agents. In a study, various derivatives such as 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid and others were synthesized and tested for in vivo antidiabetic activity in streptozotocin-induced diabetic rats. The study found that certain compounds showed potent antidiabetic activity, marking them as potential candidates for further drug development in diabetes management (Choudhary et al., 2011).
Use in Organic Light-Emitting Diodes (OLEDs)
In the field of electronics and display technology, new host molecules like 9-(6-(9H-carbazol-9-yl)pyridin-3-yl)-6-(9H-carbazol-9-yl)-9H-pyrido[2,3-b]indole have been designed and synthesized for blue phosphorescent organic light-emitting diodes (PhOLEDs). These molecules exhibited high glass transition temperatures and were shown to contribute to high quantum efficiency in PhOLEDs, indicating their potential utility in improving the performance of electronic displays (Cho et al., 2014).
Development of Antileukemic Agents
α-Carboline derivatives, which include 9H-pyrido[2,3-b]indole structures, have been explored as a scaffold for the development of antileukemic agents. Studies have found that certain modifications, such as the introduction of acetyl and benzyl groups, can result in compounds with potent cytotoxicity against leukemia cell lines, presenting a pathway for the development of new cancer therapeutics (Tsai et al., 2010).
Elaboration of Excited State Proton Transfer Mechanisms
Studies on the excited state multiple proton transfer (ESMPT) mechanisms of compounds like 9H-pyrido[3,4-b]indole have contributed to the understanding of proton relay processes in the excited state. This research has implications for various fields, including biological and chemical sciences, by providing insights into the structural changes, charge redistribution, and energy curves associated with proton transfer processes (Zhao et al., 2018).
Mechanism of Action
Target of Action
It is suggested that this compound may interact with cytochrome p450 (cyp)-related activities .
Mode of Action
It is suggested that it may inhibit cyp-related activities . This inhibition could potentially lead to changes in the metabolic processes within the cell .
Biochemical Pathways
Given its potential interaction with cyp-related activities, it may influence metabolic pathways within the cell .
Result of Action
It is suggested that it may inhibit the proliferation of certain cell types .
properties
IUPAC Name |
9H-pyrido[2,3-b]indole-6-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPZGRYXKYSYBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC3=C2C=C(C=C3)C(=O)O)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.